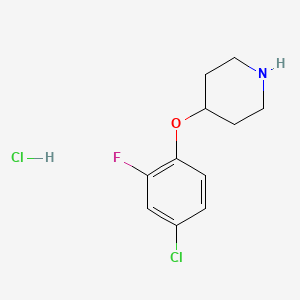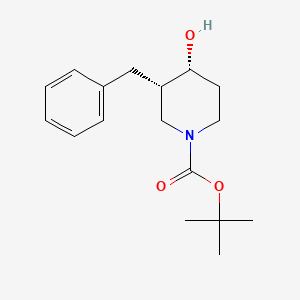
顺式-叔丁基3-苄基-4-羟基哌啶-1-羧酸酯
描述
cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a benzyl group, and a hydroxyl group attached to a piperidine ring
科学研究应用
Chemistry: cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is also employed in the study of stereoselective reactions and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for investigating the pharmacological properties of piperidine-based drugs.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate is used in the production of fine chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.
生化分析
Biochemical Properties
Cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity .
Cellular Effects
Cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling events . Additionally, it can affect the expression of specific genes, thereby influencing cellular behavior and function .
Molecular Mechanism
The molecular mechanism of action of cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to either inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecules, thereby altering their function . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and dysfunction . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
Cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, as it may preferentially accumulate in specific tissues or organelles .
Subcellular Localization
Cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate with appropriate reagents. One common method includes the reduction of the oxo group using L-selectride in anhydrous tetrahydrofuran to yield the cis isomer .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: L-selectride and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate.
Reduction: Formation of various hydroxylated derivatives.
Substitution: Formation of substituted piperidine derivatives with different functional groups.
作用机制
The mechanism of action of cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
相似化合物的比较
- tert-Butyl 4-hydroxy-1-piperidinecarboxylate
- tert-Butyl 3-allyl-4-hydroxypiperidine-1-carboxylate
- tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
Comparison: cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
tert-butyl (3S,4R)-3-benzyl-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-9-15(19)14(12-18)11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJKJIHCHLRYJJ-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




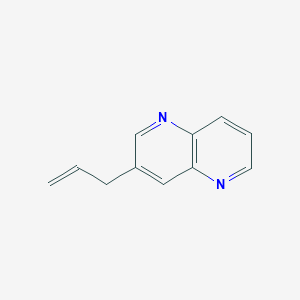
![5-Bromo-6'-methyl-[2,2']bipyridinyl](/img/structure/B1532443.png)




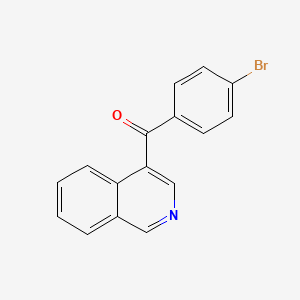
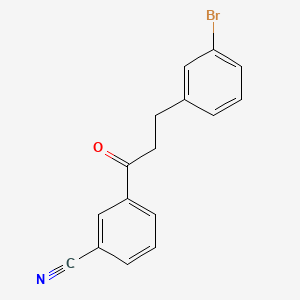
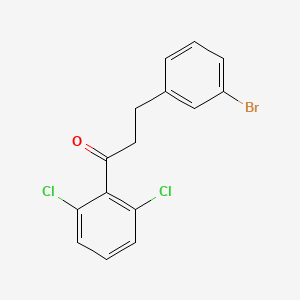

![1-{[5-(Chloromethyl)furan-2-yl]sulfonyl}pyrrolidine](/img/structure/B1532458.png)
